molecular formula C8H19O7Si B14280550 CID 78061102

CID 78061102

Katalognummer: B14280550
Molekulargewicht: 255.32 g/mol
InChI-Schlüssel: XMPYVTQNWYIZDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified by the PubChem CID 78061102 is a chemical entity with specific properties and applications. This compound is of interest in various scientific fields due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of the compound with CID 78061102 involves specific synthetic routes and reaction conditions. These methods typically include the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors and other advanced technologies. These methods ensure consistent quality and high yield, making the compound suitable for large-scale applications.

Analyse Chemischer Reaktionen

Types of Reactions: The compound with CID 78061102 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications.

Wissenschaftliche Forschungsanwendungen

The compound with CID 78061102 has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic reactions. In biology, it serves as a probe for studying biochemical pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of the compound with CID 78061102 involves its interaction with specific molecular targets and pathways. These interactions lead to changes in the biochemical processes within cells, resulting in the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78061102 include other chemical entities with comparable structures and reactivity. These compounds are often used as references or controls in scientific studies to highlight the unique properties of this compound.

Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound’s reactivity and applications distinguish it from other similar compounds, making it a valuable tool in various scientific fields.

Conclusion

The compound with this compound is a versatile chemical entity with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an essential tool for scientific research and industrial production.

Eigenschaften

Molekularformel

C8H19O7Si

Molekulargewicht

255.32 g/mol

InChI

InChI=1S/C8H19O7Si/c1-13-6-16(14-4-7(11)2-9)15-5-8(12)3-10/h7-12H,2-6H2,1H3

InChI-Schlüssel

XMPYVTQNWYIZDW-UHFFFAOYSA-N

Kanonische SMILES

COC[Si](OCC(CO)O)OCC(CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.